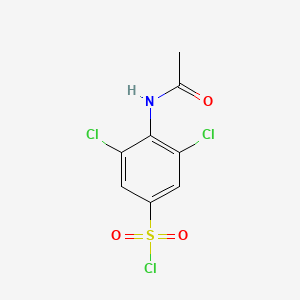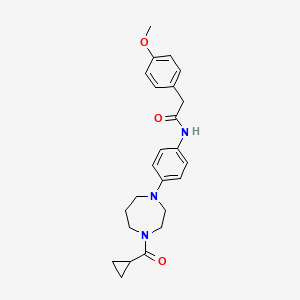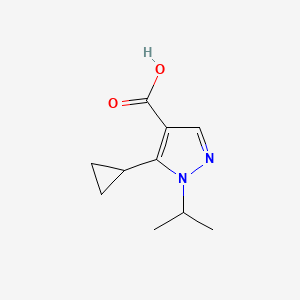
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1248355-30-7 . It has a molecular weight of 194.23 and its molecular formula is C10H14N2O2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is 1S/C10H14N2O2/c1-6(2)12-9(7-3-4-7)8(5-11-12)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Synthesis of Pyrazole Derivatives : Research has focused on synthesizing various pyrazole derivatives, including those related to 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. For instance, Şener et al. (2002) studied the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of different pyrazole derivatives (Şener, Akçamur, Bildmci, Kasımoğulları, & Akçamur, 2002).
Cyclopropane Fatty Acids as Inhibitors : Hartmann et al. (1994) explored the synthesis of cyclopropane fatty acids, potentially relevant to mycolic acid biosynthesis inhibition. This research highlights the utility of cyclopropane compounds in biochemical contexts (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
Structural Analysis
- Crystal Structure Analysis : Kumarasinghe et al. (2009) conducted a study on a similar pyrazole compound, analyzing its crystal structure. This research provides insights into the structural characteristics of pyrazole derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties and Applications
- Functionalization and Cyclization Reactions : Another study by Akçamur et al. (1997) focused on the functionalization and cyclization reactions of pyrazole carboxylic acid, which is relevant to understanding the chemical properties and potential applications of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Biological and Medicinal Chemistry
Synthesis for Biological Studies : Studies such as those by Reddy et al. (2022) and Zanatta et al. (2013) have synthesized pyrazole carboxylic acids for subsequent biological and medicinal chemistry investigations. These studies underscore the importance of pyrazole derivatives in drug discovery and pharmacology (Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022); (Zanatta, Silva, Silva, Aquino, Bonacorso, & Martins, 2013)(https://consensus.app/papers/two‐step-synthesis-5‐substituted‐1h‐tetrazoles-zanatta/2af8585853e45d8dacff996d4751b9e5/?utm_source=chatgpt).
Quantum-Chemical Calculations : Yıldırım et al. (2005) conducted experimental and theoretical studies on pyrazole-3-carboxamide and -3-carboxylate derivatives, contributing to the understanding of the chemical behavior of these compounds (Yıldırım, Kandemirli, & Demir, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)12-9(7-3-4-7)8(5-11-12)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMAYQYUXRQMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

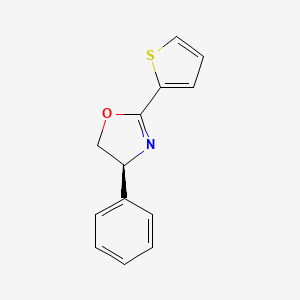
![2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
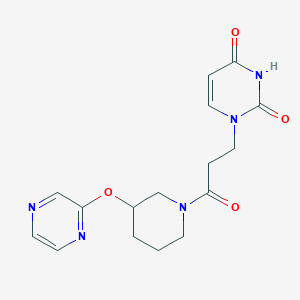
amine](/img/structure/B2805647.png)
![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)
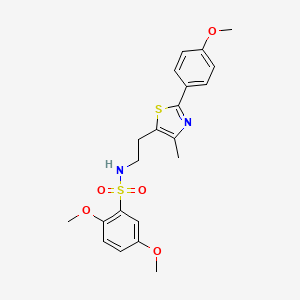
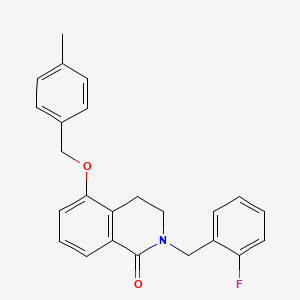
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)
![N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2805657.png)
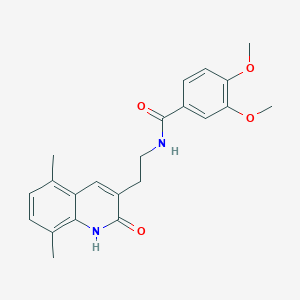
![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)
